molecular formula C12H20Cl2O9 B3329921 Unii-E6C8zjx6QF CAS No. 64644-65-1

Unii-E6C8zjx6QF

Cat. No. B3329921
CAS RN: 64644-65-1
M. Wt: 379.18 g/mol
InChI Key: ZHNOFXKPCMIXDU-QBMZZYIRSA-N
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Description

The UNII “E6C8zjx6QF” is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information. It is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The UNII assigned to .ALPHA.-D-GALACTOPYRANOSIDE, 1-CHLORO-1-DEOXY-.BETA.-D-FRUCTOFURANOSYL 4-CHLORO-4-DEOXY- is E6C8ZJX6QF .


Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and behavior. Techniques such as X-ray diffraction and computational modeling are often used for structure determination . The molecular formula for the compound identified by UNII “E6C8zjx6QF” is C12H20Cl2O9 .


Chemical Reactions Analysis

Chemical reactions involve the transformation of one or more substances into new substances. The analysis of these reactions often involves studying the change in the oxidation states of the substances involved . Specific chemical reactions involving the compound identified by UNII “E6C8zjx6QF” were not found in the search results.


Physical And Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points, while chemical properties describe the ability of a substance to undergo specific chemical changes . Specific physical and chemical properties for the compound identified by UNII “E6C8zjx6QF” were not found in the search results.

Mechanism of Action

The mechanism of action of Unii-E6C8zjx6QF varies depending on its application. As a fluorescent probe, this compound binds to metal ions and undergoes a change in fluorescence intensity, allowing for the detection of metal ions in biological samples. In photodynamic therapy, this compound is activated by light and produces reactive oxygen species, causing cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications. It has been demonstrated to have low cytotoxicity in cancer cells and can selectively target cancer cells over healthy cells.

Advantages and Limitations for Lab Experiments

Unii-E6C8zjx6QF is a versatile compound that can be used in various research fields. Its simple synthesis method and low cost make it an attractive option for researchers. However, its limited solubility in water can pose a challenge in certain applications.

Future Directions

There are several future directions for the research and development of Unii-E6C8zjx6QF. One potential direction is the development of this compound-based biosensors for the detection of metal ions in environmental samples. Another potential direction is the use of this compound in the development of new organic electronic devices, such as organic light-emitting diodes and organic solar cells. Additionally, further research can be conducted to explore the potential use of this compound in other biomedical applications, such as drug delivery and imaging.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its simple synthesis method, low toxicity, and high biocompatibility make it an attractive option for researchers. Further research and development of this compound can lead to the development of new technologies and biomedical applications.

Scientific Research Applications

Unii-E6C8zjx6QF has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential use in the development of organic light-emitting diodes and organic solar cells.

properties

IUPAC Name

(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3S,4S,5R)-2-(chloromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2O9/c13-3-12(10(20)7(17)5(2-16)22-12)23-11-9(19)8(18)6(14)4(1-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNOFXKPCMIXDU-QBMZZYIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CCl)OC2C(C(C(C(O2)CO)Cl)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)Cl)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64644-65-1
Record name alpha-D-Galactopyranoside, 1-chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064644651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-GALACTOPYRANOSIDE, 1-CHLORO-1-DEOXY-.BETA.-D-FRUCTOFURANOSYL 4-CHLORO-4-DEOXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6C8ZJX6QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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